molecular formula C9H12ClN3O4S2 B1671399 Ethiazide CAS No. 1824-58-4

Ethiazide

Cat. No. B1671399
CAS RN: 1824-58-4
M. Wt: 325.8 g/mol
InChI Key: VXLCNTLWWUDBSO-UHFFFAOYSA-N
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Description

Ethiazide is a chemical compound with the molecular formula C9H12ClN3O4S2 . It is a sulfur-containing organic molecule . The average mass of Ethiazide is 325.792 Da .


Physical And Chemical Properties Analysis

Ethiazide has a density of 1.5±0.1 g/cm3, a boiling point of 563.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has a molar refractivity of 72.0±0.4 cm3, a polar surface area of 135 Å2, and a molar volume of 213.4±3.0 cm3 .

Scientific Research Applications

Activation and Resistance Mechanisms in Mycobacteria

Research on the activation and resistance mechanisms of drugs like Isoniazid and Ethionamide in Mycobacteria highlights the importance of understanding the biochemical pathways that drugs targeting mycolic acid biosynthesis follow. Ethiazide, though not directly mentioned, belongs to the category of drugs that could be studied for similar mechanisms, particularly in relation to its effects on bacterial populations and resistance development. For example, studies have identified genes and mutations that confer resistance to both Isoniazid and Ethionamide in Mycobacterium tuberculosis, suggesting that InhA is a primary target of action for these drugs (Banerjee et al., 1994).

Diuretic Effects and Mechanisms

Research on Ethacrynic Acid and its renal effects provides insights into the action sites and mechanisms of diuretics, which could be relevant for understanding how Ethiazide functions. Diuretics play a crucial role in managing fluid balance and are studied for their effects on urinary dilution and concentration, indicating the potential research applications of Ethiazide in similar contexts (Goldberg et al., 1964).

Chemotherapy and Anticancer Research

Studies on drugs like Etoposide provide examples of how diuretics and related compounds can be explored in the context of cancer treatment, particularly in the development of chemotherapy agents. Etoposide's mechanism of action, involving DNA-topoisomerase II inhibition, demonstrates the potential for drugs like Ethiazide to be studied for their biochemical interactions and therapeutic applications in oncology (Méresse et al., 2004).

Pharmacokinetics and Metabolism Studies

Research into the pharmacokinetics and metabolism of diuretics and related drugs is crucial for understanding their efficacy, bioavailability, and side effects. Studies on the metabolism of drugs like Ethambutol and Ethionamide can provide a framework for investigating Ethiazide's pharmacokinetic profile and how it is processed by the body (Srivastava et al., 2010).

properties

IUPAC Name

6-chloro-3-ethyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O4S2/c1-2-9-12-6-3-5(10)7(18(11,14)15)4-8(6)19(16,17)13-9/h3-4,9,12-13H,2H2,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLCNTLWWUDBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046215
Record name Ethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethiazide

CAS RN

1824-58-4
Record name Ethiazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethiazide [INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethiazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.780
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK9LSW731R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethiazide
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Ethiazide

Citations

For This Compound
96
Citations
Y Aso, S YOSHIOKA, Y TAKEDA - Chemical and pharmaceutical …, 1989 - jstage.jst.go.jp
… ), and racemization and hydrolysis of ethiazide, but had no … etoposide, picroetoposide and ethiazide inhibited the attack … zation of ethiazide, and accelerated hydrolysis of ethiazide at …
Number of citations: 14 www.jstage.jst.go.jp
Y Aso, S YOSHIOKA, Y TAKEDA - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
… Epimerization and racemization of carbenicillin, ethiazide, … HSA retarded the racemization of ethiazide and the epimerization … Ethiazide The thiadiazine ring of ethiazide has been …
Number of citations: 29 www.jstage.jst.go.jp
M Thevis, H Schmickler, W Schänzer - Analytical chemistry, 2002 - ACS Publications
… Methiazide, methiazide-d 4 , prothiazide, n- buthiazide, n-penthiazide, and [ 15 N 2 ]-ethiazide were synthesized … (B) Postulated successive elimination of SO 2 and HCN from ethiazide. …
Number of citations: 30 pubs.acs.org
A Bunke, T Jira, T Beyrich - Journal of Chromatography A, 1996 - Elsevier
… carbenicillin, ethiazide and etoposide was investigated. HSA retarded the racemization of ethiazide and the epimerization of etoposide and accelerated the epimerization of carbenicillin …
Number of citations: 15 www.sciencedirect.com
N Takamura, MH Rahman, K Yamasaki… - Pharmaceutical …, 1994 - Springer
… Ethiazide, trichlormethiazide and methyclothiazide were purchased from Tokyo Tanabe Co., Ltd., Shionogi & Co., Ltd. and Dainippon Pharmaceutical Co., Ltd., respectively. The …
Number of citations: 13 link.springer.com
I Ali, VK Gupta, HY Aboul‐Enein… - Chirality: The …, 2007 - Wiley Online Library
… and racemization of chiral drugs such as etoposide, ethiazide, and carbenicillin. The rate of … ethiazide. Dimethyl-b-cyclodextrin diminishes the epimerization of etoposide and ethiazide …
Number of citations: 113 onlinelibrary.wiley.com
I Ali - Combinatorial chemistry & high throughput screening, 2007 - ingentaconnect.com
… of chiral drugs such as etoposide, ethiazide and carbenicillin. The rate of epimerization of … ethiazide. Dimethyl-β-cyclodextrin diminishes the epimerization of etoposide and ethiazide but …
Number of citations: 14 www.ingentaconnect.com
M Thevis, W Schänzer - Journal of chromatographic science, 2005 - academic.oup.com
… Although the majority of diuretics with thiazides (eg, ethiazide, epithiazide, and althiazide), benzoic acid derivatives (eg, bumetanide, piretanide, and furosemide), benzamide deriva…
Number of citations: 68 academic.oup.com
WJ Frenkel, RHO Engberink… - … to hyponatremia in the …, 2013 - dare.uva.nl
Objective: To compare the effects of thiazide-type and thiazide-like diuretics on cardiovascular events and all-cause mortality. Data sources: Electronic search in Medline, Embase and …
Number of citations: 0 dare.uva.nl
M Thevis, G Opfermann, W Schänzer
Number of citations: 0

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